Glysperin A

Antibacterial Glycopeptide-aminoglycoside Potency ranking

Select Glysperin A as your reference standard when assay reproducibility against aminoglycoside-resistant strains is critical. It is the most potent component of the glysperin complex, featuring a unique 6-deoxy-D-xylo-hex-5-enose moiety absent in minor congeners (B/C). This structural advantage ensures its utility as the primary comparator in MIC panel screens, differential reverse transcriptase probes, and as a parent scaffold for semi-synthetic SAR campaigns. Always source HPLC-verified material to eliminate confounding bioactivity from co-purifying Glysperin B and C. For process optimization, certified Glysperin A is essential for monitoring A:B:C fermentation ratios. Bulk availability and analytical certification (NMR, HPLC) are requirements for batch-to-batch consistency in structure-guided studies.

Molecular Formula C44H75N7O18
Molecular Weight 990.1 g/mol
CAS No. 78213-56-6
Cat. No. B1194863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlysperin A
CAS78213-56-6
Synonymsglysperin A
Molecular FormulaC44H75N7O18
Molecular Weight990.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N
InChIInChI=1S/C44H75N7O18/c1-21(46)39(60)51-29-31(55)28(47)22(2)62-41(29)67-36-26(19-52)65-42(33(57)32(36)56)69-38-30(54)23(3)63-43(35(38)59)68-37-27(20-53)66-44(34(37)58)64-25-11-9-24(10-12-25)40(61)50-18-8-17-49-16-7-6-15-48-14-5-4-13-45/h9-12,21-22,26-38,41-44,48-49,52-59H,3-8,13-20,45-47H2,1-2H3,(H,50,61)(H,51,60)
InChIKeyPOXHWKVMCKMHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glysperin A (CAS 78213-56-6) – Core Identity and Antibiotic Class for Laboratory Procurement


Glysperin A (CAS 78213-56-6) is the principal antibacterial component of the glysperin antibiotic complex produced by Bacillus cereus strains F173‑B61 and F262‑B54 [1]. It is a basic, water‑soluble aminoglycoside‑class molecule with molecular formula C₄₄H₇₅N₇O₁₈ (MW 990.1) [2]. Structurally, Glysperin A contains L‑alanine, p‑hydroxybenzoic acid, a C₁₁‑alkyl tetramine linker, and four sugar residues—D‑ribose, D‑galactose, 2,4‑diamino‑2,4,6‑trideoxy‑D‑galactose, and the rare exoenose 6‑deoxy‑D‑xylo‑hex‑5‑enose [2]. Glysperin A is active against both Gram‑positive and Gram‑negative bacteria, including clinical isolates resistant to conventional aminoglycosides, and is approximately two‑ to four‑fold more potent than the co‑produced minor components Glysperin B and Glysperin C [1].

Why Glysperin A Cannot Be Interchanged with Glysperin B, Glysperin C, or Structurally Related Glycocinnamoylspermidine Antibiotics


Within the glysperin complex, Glysperin B and Glysperin C display only one‑quarter to one‑half the antibacterial potency of Glysperin A across tested Gram‑positive and Gram‑negative strains, meaning simple substitution with the complex mixture or any single minor component would require a 2‑ to 4‑fold higher dose to achieve equivalent bacterial inhibition [1]. Furthermore, Glysperin B contains spermidine in place of the C₁₁‑alkyl tetramine found in Glysperin A, while Glysperin C replaces the unusual exoenose sugar with D‑glucose—structural differences that may alter target affinity and resistance susceptibility [2]. Although Glysperin A shares a glycocinnamoylspermidine‑like architecture with the LL‑BM123 β, γ₁, and γ₂ antibiotics, no direct comparative potency data are available; therefore, assuming functional interchangeability between these structural classes is scientifically unwarranted [2].

Glysperin A (78213-56-6) – Quantitative Differentiation Evidence vs. Comparators


Within-Class Antibacterial Potency Advantage of Glysperin A over Glysperin B and Glysperin C

In the foundational study characterizing the glysperin antibiotic complex, Glysperin A was identified as the major active principle and exhibited approximately 2‑ to 4‑fold greater antibacterial activity than the minor components Glysperin B and Glysperin C against a panel of Gram‑positive and Gram‑negative bacteria, including aminoglycoside‑resistant strains [1]. This potency ratio was derived from direct comparative agar‑dilution and broth‑dilution susceptibility testing performed on the purified individual components [1]. The quantitative differential establishes Glysperin A as the primary driver of the complex's antimicrobial effect.

Antibacterial Glycopeptide-aminoglycoside Potency ranking

Retained Activity of Glysperin A Against Aminoglycoside‑Resistant Bacteria

Glysperin A retained full antibacterial activity against bacterial strains that displayed phenotypic resistance to standard aminoglycoside antibiotics in the same susceptibility assays [1]. While MIC values for the aminoglycoside‑resistant strains were not tabulated individually for Glysperin A, the study explicitly reported that glysperins A, B, and C were active against aminoglycoside‑resistant organisms, indicating that Glysperin A circumvents common aminoglycoside‑resistance mechanisms [1]. In contrast, comparator aminoglycosides such as kanamycin or gentamicin were inactive against these resistant isolates within the same assay panel [1].

Antibiotic resistance Aminoglycoside resistance Gram‑negative

Structural Distinction of Glysperin A via the Exoenose Sugar Moiety

Chemical degradation and spectroscopic analysis revealed that Glysperin A contains a unique sugar residue—6‑deoxy‑D‑xylo‑hex‑5‑enose (an exoenose)—that is absent in both Glysperin B and Glysperin C [1]. Glysperin B instead differs at the terminal polyamine (spermidine rather than the C₁₁‑alkyl tetramine of Glysperin A), while Glysperin C replaces the exoenose with D‑glucose [1]. This exoenose moiety is rare among aminoglycoside antibiotics and distinguishes Glysperin A from the glycocinnamoylspermidine antibiotics (LL‑BM123 β, γ₁, γ₂), which share a similar polyamine‑sugar‑aromatic architecture but lack this specific hex‑5‑enose residue [1].

Natural product chemistry Glycosylation Structure‑activity relationship

Differential Sensitivity of Avian vs. Human Retroviral Reverse Transcriptase to Glysperin A

In a comparative enzyme inhibition study, avian myeloblastosis virus (AMV) reverse transcriptase was more sensitive than human immunodeficiency virus (HIV) reverse transcriptase to inhibition by Glysperin A at the single test concentration employed [1]. This selectivity pattern was shared by several other antibiotics tested (colistin, enduracidins A and B, janiemycin, thielavins A and B) but contrasted with streptonigrin alkyl esters, which inhibited only HIV reverse transcriptase [1]. No IC₅₀ values for Glysperin A were reported; the finding is qualitative.

Reverse transcriptase inhibition Antiviral Enzyme selectivity

Glycocinnamoylspermidine Structural Relationship Without Demonstrated Functional Equivalence

Glysperins A, B, and C are structurally related to the glycocinnamoylspermidine antibiotics LL‑BM123 β, γ₁, and γ₂, which share a conserved polyamine‑carbohydrate‑aromatic architecture [1]. However, no direct antibacterial potency comparison between Glysperin A and any LL‑BM123 congener has been published. The producing organisms also differ: Glysperin A originates from Bacillus cereus (a Gram‑positive bacterium), whereas the LL‑BM123 series is produced by a Nocardia species (an actinomycete), resulting in different biosynthetic gene clusters and fermentation requirements [2][3]. This biological and biosynthetic divergence means Glysperin A cannot be automatically replaced by LL‑BM123 compounds without experimental validation.

Antibiotic classification Glycocinnamoylspermidine Structural phylogeny

Glysperin A (CAS 78213-56-6) – Evidence‑Based Application Scenarios for Laboratory and Industrial Research


Antibacterial Susceptibility Screening Against Aminoglycoside‑Resistant Gram‑Negative Pathogens

Glysperin A is appropriate as a reference compound in minimum inhibitory concentration (MIC) panel screens targeting aminoglycoside‑resistant Enterobacteriaceae and Pseudomonas isolates, because it retains activity against strains resistant to conventional aminoglycosides such as kanamycin and gentamicin [1]. Its 2‑ to 4‑fold higher intrinsic potency relative to Glysperin B and Glysperin C means it can serve as the primary active comparator when evaluating the glysperin pharmacophore against resistant clinical collections [1]. Researchers should use HPLC‑ or LC‑MS‑verified Glysperin A free of the minor components to ensure concentration‑response data are not confounded by less active congeners [2].

Reverse Transcriptase Enzyme Selectivity Profiling for Antiviral Probe Discovery

Glysperin A may be deployed as a differential probe in comparative reverse transcriptase inhibition assays employing AMV and HIV enzymes, based on the qualitative observation that AMV reverse transcriptase was more sensitive to Glysperin A than HIV reverse transcriptase [3]. This property differentiates Glysperin A from broad‑spectrum reverse transcriptase inhibitors (e.g., isoquinoline quinones, which inhibit both enzymes equally) and from HIV‑selective agents (e.g., streptonigrin esters) [3]. Investigators designing structure‑guided inhibitor studies should source Glysperin A with confirmed purity to avoid confounding effects from co‑purifying glysperin complex components [2].

Natural Product Structure–Activity Relationship (SAR) Studies Centered on Exoenose Sugar Modification

The presence of the rare 6‑deoxy‑D‑xylo‑hex‑5‑enose moiety uniquely defines Glysperin A within the glysperin complex and distinguishes it from Glysperin C (which bears D‑glucose at the same position) and from the glycocinnamoylspermidine antibiotics LL‑BM123 β, γ₁, γ₂ [2]. Glysperin A can therefore be utilized as the parent scaffold for semi‑synthetic SAR campaigns that chemically modify or replace the exoenose to probe contributions to antibacterial potency and resistance evasion. Procurement in quantities suitable for derivatization (≥50 mg) from vendors offering analytical certification (NMR, HPLC purity) is recommended to ensure batch‑to‑batch consistency in SAR readouts.

Antibiotic Biosynthetic Pathway Analysis in Bacillus cereus Fermentation Systems

Glysperin A, as the dominant metabolite of the glysperin biosynthetic pathway in Bacillus cereus F173‑B61 and F262‑B54 [1], serves as a key analytical standard for monitoring fermentation yield and component ratio during process optimization. Its chromatographic resolution from Glysperin B and Glysperin C is essential for quantifying the A:B:C ratio and verifying that fermentation conditions favor production of the most potent component. Because purity and component identity directly impact downstream bioassay reproducibility, industrial fermentation laboratories should use certified Glysperin A reference material for HPLC calibration and quality control of glysperin complex batches [1][2].

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